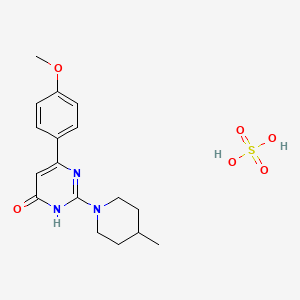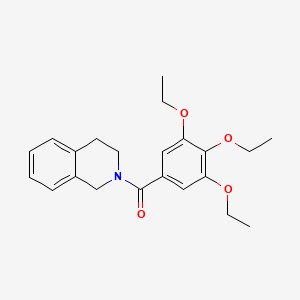
6-(4-methoxyphenyl)-2-(4-methyl-1-piperidinyl)-4(3H)-pyrimidinone sulfate
Vue d'ensemble
Description
6-(4-methoxyphenyl)-2-(4-methyl-1-piperidinyl)-4(3H)-pyrimidinone sulfate, also known as MP-10, is a synthetic compound that has been studied for its potential therapeutic properties. It belongs to the class of pyrimidinones and has been found to have a wide range of biological activities that make it a promising candidate for further research. In
Applications De Recherche Scientifique
6-(4-methoxyphenyl)-2-(4-methyl-1-piperidinyl)-4(3H)-pyrimidinone sulfate has been studied for its potential therapeutic properties, including its ability to act as a dopamine D3 receptor antagonist and a sigma-1 receptor agonist. These properties make it a promising candidate for the treatment of various neuropsychiatric disorders, including addiction, depression, and schizophrenia. In addition, 6-(4-methoxyphenyl)-2-(4-methyl-1-piperidinyl)-4(3H)-pyrimidinone sulfate has been found to have anti-inflammatory and anti-cancer properties, which make it a potential candidate for the treatment of various inflammatory and neoplastic diseases.
Mécanisme D'action
The mechanism of action of 6-(4-methoxyphenyl)-2-(4-methyl-1-piperidinyl)-4(3H)-pyrimidinone sulfate is complex and involves multiple pathways. It acts as a dopamine D3 receptor antagonist, which may contribute to its anti-addictive properties. It also acts as a sigma-1 receptor agonist, which may contribute to its anti-inflammatory and anti-cancer properties. In addition, 6-(4-methoxyphenyl)-2-(4-methyl-1-piperidinyl)-4(3H)-pyrimidinone sulfate has been found to modulate the activity of several other receptors and enzymes, including the serotonin transporter, the norepinephrine transporter, and the phosphodiesterase 10A enzyme.
Biochemical and Physiological Effects
6-(4-methoxyphenyl)-2-(4-methyl-1-piperidinyl)-4(3H)-pyrimidinone sulfate has been found to have a wide range of biochemical and physiological effects. It has been shown to modulate the activity of several neurotransmitter systems, including the dopamine, serotonin, and norepinephrine systems. It has also been found to have anti-inflammatory and anti-cancer properties, which may be related to its ability to modulate the activity of immune cells and cytokines. In addition, 6-(4-methoxyphenyl)-2-(4-methyl-1-piperidinyl)-4(3H)-pyrimidinone sulfate has been found to have effects on various physiological processes, including cardiovascular function, glucose metabolism, and thermoregulation.
Avantages Et Limitations Des Expériences En Laboratoire
6-(4-methoxyphenyl)-2-(4-methyl-1-piperidinyl)-4(3H)-pyrimidinone sulfate has several advantages for lab experiments, including its high potency and selectivity for specific receptors and enzymes. It has also been found to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, 6-(4-methoxyphenyl)-2-(4-methyl-1-piperidinyl)-4(3H)-pyrimidinone sulfate has some limitations for lab experiments, including its relatively high cost and the need for specialized equipment and expertise to synthesize and analyze it.
Orientations Futures
There are several future directions for research on 6-(4-methoxyphenyl)-2-(4-methyl-1-piperidinyl)-4(3H)-pyrimidinone sulfate. One area of interest is the development of more potent and selective analogs of 6-(4-methoxyphenyl)-2-(4-methyl-1-piperidinyl)-4(3H)-pyrimidinone sulfate that may have improved therapeutic properties. Another area of interest is the exploration of the potential therapeutic applications of 6-(4-methoxyphenyl)-2-(4-methyl-1-piperidinyl)-4(3H)-pyrimidinone sulfate in various neuropsychiatric and inflammatory diseases. In addition, further research is needed to fully elucidate the mechanism of action of 6-(4-methoxyphenyl)-2-(4-methyl-1-piperidinyl)-4(3H)-pyrimidinone sulfate and its interactions with other receptors and enzymes. Finally, more studies are needed to evaluate the safety and tolerability of 6-(4-methoxyphenyl)-2-(4-methyl-1-piperidinyl)-4(3H)-pyrimidinone sulfate in humans.
Propriétés
IUPAC Name |
4-(4-methoxyphenyl)-2-(4-methylpiperidin-1-yl)-1H-pyrimidin-6-one;sulfuric acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2.H2O4S/c1-12-7-9-20(10-8-12)17-18-15(11-16(21)19-17)13-3-5-14(22-2)6-4-13;1-5(2,3)4/h3-6,11-12H,7-10H2,1-2H3,(H,18,19,21);(H2,1,2,3,4) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWEQDNIBHTVQMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC(=CC(=O)N2)C3=CC=C(C=C3)OC.OS(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-methoxyphenyl)-2-(4-methylpiperidin-1-yl)pyrimidin-4(3H)-one sulfate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{[4-(4-chlorophenyl)-1-piperazinyl]carbonyl}-2-phenylquinoline](/img/structure/B3734009.png)

![5-[2-(cyclopentyloxy)phenyl]-1-(4-pyridinylmethyl)-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B3734017.png)
![5-(1,3-dimethyl-1H-pyrazol-5-yl)-1-(1-phenylethyl)-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B3734030.png)
![6-(2-aminoethyl)-2-[(3-methoxyphenoxy)methyl]pyrimidin-4(3H)-one](/img/structure/B3734036.png)
![2-methyl-6-{1-[(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]piperidin-4-yl}pyrimidin-4(3H)-one](/img/structure/B3734042.png)
![3-(4-methoxyphenyl)-N-[4-(1-naphthyl)-1,3-thiazol-2-yl]acrylamide](/img/structure/B3734043.png)

![N-[(1-{3-[4-(methoxymethyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]benzyl}-3-piperidinyl)methyl]acetamide](/img/structure/B3734056.png)

![N-[(2-methyl-6-oxo-1,6-dihydropyrimidin-4-yl)methyl]-2-(2-oxobenzo[cd]indol-1(2H)-yl)propanamide](/img/structure/B3734067.png)
![1-benzyl-5-(5-methyl-1-propyl-1H-pyrazol-4-yl)-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B3734086.png)
![5-(1-benzyl-1H-imidazol-5-yl)-1-methyl-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B3734087.png)
![N-[2-(6-oxo-1,6-dihydropyrimidin-4-yl)ethyl]-2-phenyl-1H-imidazole-4-carboxamide](/img/structure/B3734094.png)